An In-depth Technical Guide to 1,3-Bis(aminooxy)propane
An In-depth Technical Guide to 1,3-Bis(aminooxy)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(aminooxy)propane, also known by its IUPAC name O,O'-(propane-1,3-diyl)bis(hydroxylamine), is a versatile bifunctional linker molecule. Its core structure consists of a three-carbon propane (B168953) chain flanked by two aminooxy groups. This arrangement allows for the conjugation of two molecules, each containing a carbonyl group (aldehyde or ketone), through the formation of stable oxime linkages. This property has made it a valuable tool in various scientific disciplines, particularly in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations of 1,3-bis(aminooxy)propane.
Chemical and Physical Properties
1,3-Bis(aminooxy)propane is commercially available, typically as a liquid, with a purity of 95-98%.[1][2][3] Due to the reactive nature of the aminooxy groups, it is recommended to store the compound at -20°C and for long-term storage, a dry and dark environment is preferable.[1][2] For short-term handling and shipping, it is stable at ambient temperatures.[1][2] The dihydrochloride (B599025) salt of 1,3-bis(aminooxy)propane is also available and exists as a crystalline solid.[4][5]
Table 1: Chemical and Physical Properties of 1,3-Bis(aminooxy)propane and its Dihydrochloride Salt
| Property | 1,3-Bis(aminooxy)propane | O,O'-(propane-1,3-diyl)bis(hydroxylamine) dihydrochloride | Reference(s) |
| Chemical Formula | C₃H₁₀N₂O₂ | C₃H₁₀N₂O₂ · 2HCl | [1][2] |
| Molecular Weight | 106.12 g/mol | 179.05 g/mol | [1][2][4] |
| CAS Number | 98627-69-1 | 104845-82-1 | [1][2][4] |
| Appearance | Liquid | Crystals | [2][4] |
| Purity | >95% or ≥98% | 98% | [1][2][4] |
| Storage Temperature | -20°C | Room Temperature | [1][2] |
| SMILES | NOCCCON | NOCCCON.[H]Cl.[H]Cl | [4][6] |
| InChI Key | COEBNIUQBHSRFT-UHFFFAOYSA-N | IXCSERBJSXMMFS-UHFFFAOYSA-N | [2][4] |
Synthesis
A common synthetic route to O,O'-disubstituted hydroxylamines involves the reaction of a suitable electrophile with a protected hydroxylamine (B1172632) species, followed by deprotection. For 1,3-bis(aminooxy)propane, a plausible synthesis involves the reaction of 1,3-dibromopropane (B121459) with N-hydroxyphthalimide, followed by hydrazinolysis to release the free aminooxy groups.
Caption: General synthesis pathway for 1,3-Bis(aminooxy)propane.
Reactions and Applications
The primary utility of 1,3-bis(aminooxy)propane lies in its ability to react with aldehydes and ketones to form stable oxime linkages. This reaction is chemoselective and proceeds under mild conditions, making it ideal for bioconjugation applications where sensitive biomolecules are involved.
Oxime Ligation
The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) results in the formation of an oxime bond. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling and conjugation of biomolecules.
Caption: The reaction of an aldehyde or ketone with 1,3-bis(aminooxy)propane to form an oxime.
PROTAC Synthesis
A significant application of 1,3-bis(aminooxy)propane is in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. 1,3-Bis(aminooxy)propane can serve as a flexible linker to connect the target-binding moiety and the E3 ligase-binding moiety.
Caption: Schematic of a PROTAC molecule using 1,3-bis(aminooxy)propane as a linker.
Experimental Protocols
The following are example protocols for the reaction of 1,3-bis(aminooxy)propane with aldehydes to form bis-oxime derivatives. These can be adapted for various substrates.
Synthesis of 1,3-Bis[(4-methylbenzylidene)aminooxy]propane[7]
Materials:
-
4-Methyl-2-hydroxybenzaldehyde (2.02 mmol, 243.2 mg)
-
1,3-Bis(aminooxy)propane (1.02 mmol, 108.3 mg)
-
Ethanol (B145695) (8 mL)
-
n-Hexane
Procedure:
-
Dissolve 4-methyl-2-hydroxybenzaldehyde in 4 mL of ethanol.
-
Dissolve 1,3-bis(aminooxy)propane in 4 mL of ethanol.
-
Add the 1,3-bis(aminooxy)propane solution to the aldehyde solution.
-
Stir the reaction mixture at 328–333 K for 14 hours.
-
Cool the mixture to room temperature.
-
If no precipitate forms, concentrate the solution under reduced pressure to approximately 1 mL.
-
Separate the resulting precipitate by filtration.
-
Wash the precipitate several times with n-hexane.
-
Dry the product under vacuum.
Expected Yield: 60.4%
Synthesis of 1,3-Bis[(4-nitrobenzylidene)aminooxy]propane[8][9]
Materials:
-
p-Nitrobenzaldehyde (1.235 mmol, 186.6 mg)
-
1,3-Bis(aminooxy)propane (0.473 mmol, 51.3 mg)
-
Ethanol (5 mL)
-
n-Hexane
Procedure:
-
Dissolve p-nitrobenzaldehyde in 2 mL of ethanol.
-
Dissolve 1,3-bis(aminooxy)propane in 3 mL of ethanol.
-
Add the 1,3-bis(aminooxy)propane solution dropwise to the aldehyde solution.
-
Stir the mixture at 328 K for 3 hours.
-
Cool the reaction to room temperature.
-
Filter the precipitate.
-
Wash the precipitate successively with ethanol and n-hexane.
-
Dry the product in vacuo.
-
Purify the product by recrystallization from ethanol.
Expected Yield: 71.8%
Caption: General workflow for the synthesis of bis-oxime derivatives.
Safety and Handling
1,3-Bis(aminooxy)propane
Commercial suppliers advise that aminooxy compounds are reactive and sensitive and recommend immediate use.[1] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.
O,O'-(propane-1,3-diyl)bis(hydroxylamine) dihydrochloride
The dihydrochloride salt is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][5][6]
Precautionary Statements: [4][6]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
Conclusion
1,3-Bis(aminooxy)propane is a valuable and versatile bifunctional linker that plays a crucial role in modern chemical biology and drug discovery. Its ability to form stable oxime bonds under mild conditions makes it an indispensable tool for researchers developing complex molecular architectures, including bioconjugates and PROTACs. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe use in the laboratory.
References
- 1. 1,3-Bis-aminooxy propane, 98627-69-1 | BroadPharm [broadpharm.com]
- 2. chem.uoi.gr [chem.uoi.gr]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. O,O′-1,3-プロパンジイルビスヒドロキシルアミン 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. O,O′-1,3-丙二基双羟胺 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. O,O'-1,3-Propanediylbishydroxylamine dihydrochloride | C3H12Cl2N2O2 | CID 87535645 - PubChem [pubchem.ncbi.nlm.nih.gov]
